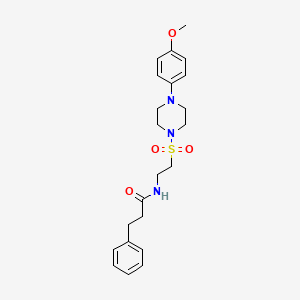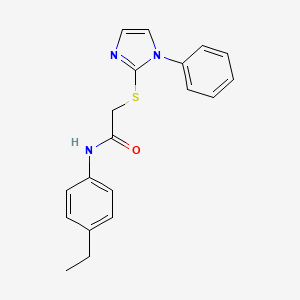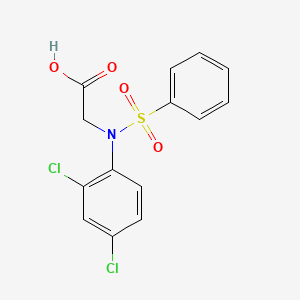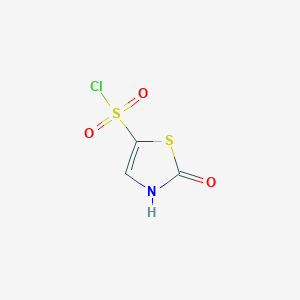
N-(2-((4-(4-甲氧基苯基)哌嗪-1-基)磺酰基)乙基)-3-苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide” is a chemical compound with the molecular formula C17H25N3O4S and a molecular weight of 367.46. It contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives has been the subject of numerous studies. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves a nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methoxyphenyl group attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives involves aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is a type of nucleophilic addition reaction where a nucleophile (the diamine) adds to an electrophile (the sulfonium salt).科学研究应用
Neuroprotective Effects Against Aluminium-Induced Neurotoxicity
This compound has been studied for its protective effects against aluminium-induced neurotoxicity . In vivo studies were designed to examine the protective effect of this piperazine derivative in ameliorating the alterations induced by aluminium chloride (AlCl3) on behavioural and neurochemical indices . The results support the neuroprotective potential of this compound, thus validating its use in alleviating toxic effects of aluminium .
Acetylcholinesterase Inhibitor
The compound has been screened for its efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies . It was found to be a potential AChEI with adequate pharmacokinetic properties .
Improvement of Short-Term Memory and Anxiety Levels
Behavioural tests revealed significant alterations in the short-term memory and anxiety levels in rats treated with AlCl3, which was further improved after treatment with this compound .
Antioxidant Properties
This compound has been found to prevent lipid peroxidation and protein damage, changes in the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) associated with AlCl3 administration were also restored upon treatment with this compound .
Modulation of Pharmacokinetic Properties
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Antibacterial Activity
Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Some new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
作用机制
Target of Action
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide primarily targets the alpha1-adrenergic receptors (α1-ARs). These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By targeting these receptors, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide can influence various physiological processes.
Mode of Action
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide interacts with alpha1-adrenergic receptors by binding to them and acting as an antagonist. This binding inhibits the receptors’ normal function, which is to mediate the effects of endogenous catecholamines like noradrenaline and epinephrine . As a result, the compound prevents the usual contraction of smooth muscles, leading to vasodilation and relaxation of the targeted tissues.
Biochemical Pathways
The inhibition of alpha1-adrenergic receptors by N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide affects several downstream biochemical pathways. These pathways include the reduction of intracellular calcium levels, which is essential for muscle contraction. By blocking these receptors, the compound disrupts the signaling cascade that normally leads to muscle contraction, resulting in muscle relaxation and vasodilation .
Pharmacokinetics
The pharmacokinetics of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream, where it is distributed to various tissues, including those with high densities of alpha1-adrenergic receptors. It undergoes metabolism primarily in the liver, where it is broken down into inactive metabolites. These metabolites are then excreted through the kidneys . The bioavailability of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide is influenced by its metabolic stability and the efficiency of its absorption.
Result of Action
The molecular and cellular effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide’s action include the relaxation of smooth muscles and vasodilation. By inhibiting alpha1-adrenergic receptors, the compound reduces the contractile response of smooth muscles, leading to decreased vascular resistance and improved blood flow . This can be beneficial in conditions such as hypertension and benign prostatic hyperplasia, where muscle relaxation and vasodilation are desired therapeutic outcomes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its ability to bind to alpha1-adrenergic receptors. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its efficacy . Additionally, interactions with other drugs or endogenous compounds can alter its pharmacokinetic properties and overall effectiveness.
: Source
未来方向
The future directions for research on this compound could involve further exploration of its potential biological and pharmaceutical activity. Given the wide range of activities associated with piperazine derivatives , this compound could be a candidate for drug development and further pharmacological studies.
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPBBMNGSMQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)
![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)



![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)

![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride](/img/structure/B2636021.png)